molecular formula C10H14 B14380484 5-Ethenyl-3,3-dimethyl-4-methylidenecyclopent-1-ene CAS No. 89454-78-4

5-Ethenyl-3,3-dimethyl-4-methylidenecyclopent-1-ene

Cat. No.: B14380484
CAS No.: 89454-78-4
M. Wt: 134.22 g/mol
InChI Key: XSZIORDITQKNBA-UHFFFAOYSA-N
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Description

5-Ethenyl-3,3-dimethyl-4-methylidenecyclopent-1-ene is an organic compound with a unique structure characterized by a cyclopentene ring with multiple substituents. This compound is part of the cycloalkenes family, which are cyclic hydrocarbons containing one or more double bonds within the ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethenyl-3,3-dimethyl-4-methylidenecyclopent-1-ene can be achieved through various organic reactions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative, which can then be further modified to introduce the ethenyl and methylidene groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum may be used to facilitate the addition of substituents to the cyclopentene ring under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

5-Ethenyl-3,3-dimethyl-4-methylidenecyclopent-1-ene undergoes various chemical reactions, including:

    Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.

    Reduction: Hydrogenation can reduce the double bonds to single bonds, converting the compound into a saturated cyclopentane derivative.

    Substitution: Halogenation can introduce halogen atoms into the compound, replacing hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) in the presence of hydrogen gas (H₂).

    Substitution: Halogens like chlorine (Cl₂) or bromine (Br₂) in the presence of light or a catalyst.

Major Products Formed

    Oxidation: Epoxides, diols.

    Reduction: Saturated cyclopentane derivatives.

    Substitution: Halogenated cyclopentene derivatives.

Scientific Research Applications

5-Ethenyl-3,3-dimethyl-4-methylidenecyclopent-1-ene has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of polymers and other materials due to its reactive double bonds.

Mechanism of Action

The mechanism of action of 5-Ethenyl-3,3-dimethyl-4-methylidenecyclopent-1-ene involves its reactive double bonds, which can participate in various chemical reactions. These reactions can lead to the formation of new bonds and the modification of existing structures. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentene: A simpler cycloalkene with a single double bond.

    3,3-Dimethylcyclopentene: Similar structure but lacks the ethenyl and methylidene groups.

    4-Methylidenecyclopentene: Contains the methylidene group but not the ethenyl group.

Uniqueness

5-Ethenyl-3,3-dimethyl-4-methylidenecyclopent-1-ene is unique due to its combination of substituents, which confer distinct chemical properties and reactivity. The presence of both ethenyl and methylidene groups makes it a versatile compound for various chemical transformations and applications.

Properties

CAS No.

89454-78-4

Molecular Formula

C10H14

Molecular Weight

134.22 g/mol

IUPAC Name

5-ethenyl-3,3-dimethyl-4-methylidenecyclopentene

InChI

InChI=1S/C10H14/c1-5-9-6-7-10(3,4)8(9)2/h5-7,9H,1-2H2,3-4H3

InChI Key

XSZIORDITQKNBA-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC(C1=C)C=C)C

Origin of Product

United States

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